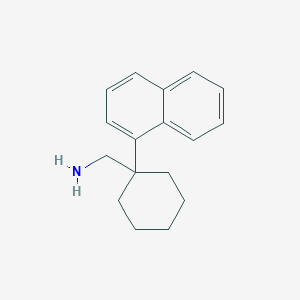![molecular formula C19H22N2O4S2 B256289 4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide](/img/structure/B256289.png)
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and is a thiazolidinone derivative. BZML has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of BZML is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. BZML has also been shown to activate certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects:
BZML has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. BZML has also been found to inhibit the growth of cancer cells and induce cell death in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
BZML has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. BZML is also stable and can be stored for extended periods without degradation. However, BZML has some limitations for laboratory experiments. It is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, BZML has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on BZML. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study the pharmacokinetics and pharmacodynamics of BZML in vivo to determine its potential therapeutic applications. Additionally, BZML can be modified to improve its potency and selectivity for specific targets. Overall, BZML is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
BZML can be synthesized using various methods, including the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-4-oxo-1,3-thiazolidine with N-butylbutanamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified using column chromatography to obtain pure BZML.
Applications De Recherche Scientifique
BZML has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BZML has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Nom du produit |
4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide |
|---|---|
Formule moléculaire |
C19H22N2O4S2 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylbutanamide |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-3-8-20-17(22)5-4-9-21-18(23)16(27-19(21)26)11-13-6-7-14-15(10-13)25-12-24-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,20,22)/b16-11+ |
Clé InChI |
FMPJZXPNILKVQV-LFIBNONCSA-N |
SMILES isomérique |
CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S |
SMILES |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
SMILES canonique |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)


![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)


![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)